BM635 (hydrochloride)
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Overview
Description
BM635 (hydrochloride) is a small molecule known for its outstanding anti-mycobacterial activity. It is an inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. The compound has shown significant potential in combating tuberculosis, particularly against drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
BM635 (hydrochloride) is synthesized through a series of chemical reactions involving the central pyrrole coreThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of BM635 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
BM635 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BM635 (hydrochloride) include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of BM635 (hydrochloride) with different functional groups. These derivatives are often evaluated for their biological activity to identify the most potent compounds .
Scientific Research Applications
BM635 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrole-based molecules.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: Utilized in the development of new anti-mycobacterial drugs and formulations .
Mechanism of Action
BM635 (hydrochloride) exerts its effects by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3), which is involved in the transport of mycolic acids across the bacterial cell membrane. By blocking this protein, BM635 (hydrochloride) disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death. The compound’s molecular targets and pathways are primarily associated with the inhibition of mycolic acid transport and cell wall integrity .
Comparison with Similar Compounds
BM635 (hydrochloride) is unique compared to other similar compounds due to its high potency and specificity for MmpL3. Similar compounds include:
BM212: Another MmpL3 inhibitor with similar anti-mycobacterial activity.
BM635 mesylate: A salt form of BM635 with improved bioavailability.
BM635 phosphoric acid: Another salt form with enhanced solubility and stability .
BM635 (hydrochloride) stands out due to its superior pharmacokinetic properties and efficacy in preclinical models of tuberculosis .
Properties
Molecular Formula |
C25H30ClFN2O |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C25H29FN2O.ClH/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;/h4-11,16,18H,12-15,17H2,1-3H3;1H |
InChI Key |
JUVYBPYTCHPFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.Cl |
Origin of Product |
United States |
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